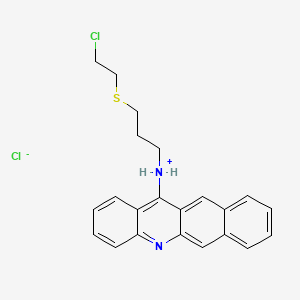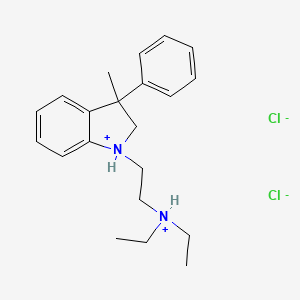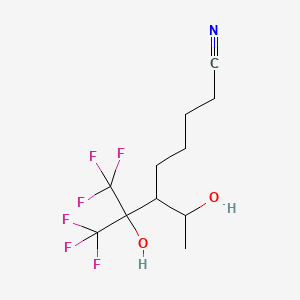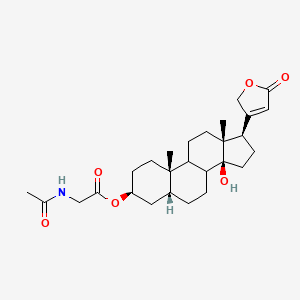
Digitoxigenin 3-acetylaminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digitoxigenin 3-acetylaminoacetate is a derivative of digitoxigenin, a cardenolide that is commonly found in the leaves of Digitalis species. Cardenolides are a class of steroidal glycosides known for their potent biological activities, particularly in the treatment of cardiac diseases. This compound is of interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of digitoxigenin 3-acetylaminoacetate typically involves the acetylation of digitoxigenin. One common method includes the reaction of digitoxigenin with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Digitoxigenin 3-acetylaminoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as digitoxigenone.
Reduction: Formation of reduced derivatives like dihydrodigitoxigenin.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Digitoxigenin 3-acetylaminoacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential in treating cardiac diseases and other conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of digitoxigenin 3-acetylaminoacetate involves its interaction with cellular targets such as the sodium-potassium ATPase enzyme. By inhibiting this enzyme, the compound can alter ion gradients across cell membranes, leading to various physiological effects. This mechanism is similar to that of other cardenolides, which are known to increase intracellular calcium levels and enhance cardiac contractility.
Comparison with Similar Compounds
Similar Compounds
Digitoxin: Another cardenolide with similar biological activity but different pharmacokinetic properties.
Digoxin: A widely used cardiac glycoside with a shorter half-life compared to digitoxin.
Ouabain: A cardenolide with potent inhibitory effects on the sodium-potassium ATPase enzyme.
Uniqueness
Digitoxigenin 3-acetylaminoacetate is unique due to its specific acetylamino modification, which can influence its pharmacological properties and interactions with biological targets. This modification may enhance its stability, bioavailability, or specificity compared to other cardenolides.
Properties
CAS No. |
42716-84-7 |
|---|---|
Molecular Formula |
C27H39NO6 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
[(3S,5R,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-acetamidoacetate |
InChI |
InChI=1S/C27H39NO6/c1-16(29)28-14-24(31)34-19-6-9-25(2)18(13-19)4-5-22-21(25)7-10-26(3)20(8-11-27(22,26)32)17-12-23(30)33-15-17/h12,18-22,32H,4-11,13-15H2,1-3H3,(H,28,29)/t18-,19+,20-,21?,22?,25+,26-,27+/m1/s1 |
InChI Key |
KQQSYNFZOHWYHT-VHNHFDOCSA-N |
Isomeric SMILES |
CC(=O)NCC(=O)O[C@H]1CC[C@]2([C@@H](C1)CCC3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)C |
Canonical SMILES |
CC(=O)NCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



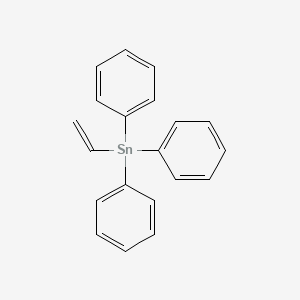
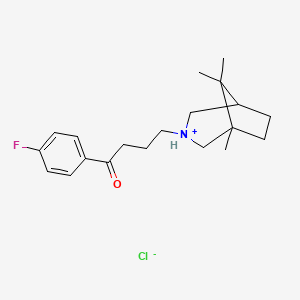

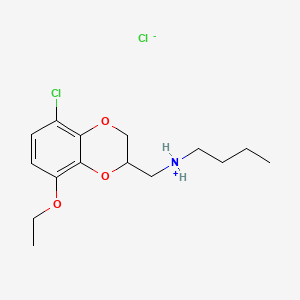
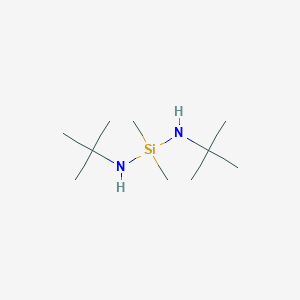
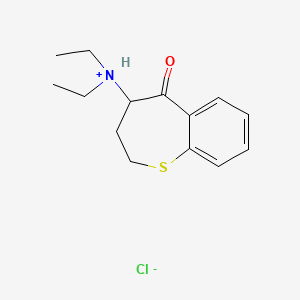
![1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15342317.png)
![4-(4-methoxyphenoxy)butyl-[2-[2-[4-(4-methoxyphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride](/img/structure/B15342320.png)
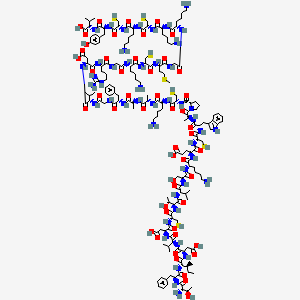
![2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B15342337.png)
